molecular formula C12H10N2O2 B1432622 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid CAS No. 1780960-98-6

5-(4-Methylphenyl)pyrimidine-2-carboxylic acid

Cat. No.: B1432622
CAS No.: 1780960-98-6
M. Wt: 214.22 g/mol
InChI Key: DHHHITAGJGBQFK-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)pyrimidine-2-carboxylic acid is a pyrimidine derivative offered as a key chemical intermediate for research and development purposes. The pyrimidine ring is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological properties. Pyrimidine-based compounds are extensively investigated in pharmaceutical development for their anti-inflammatory activities. These activities are often attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . As a building block, this compound is valuable for constructing novel molecules in drug discovery projects, particularly for targeting metabolic and inflammatory diseases . Its structure, featuring both a carboxylic acid and an aromatic methyl group, allows for versatile synthetic transformations, making it suitable for creating libraries of compounds for structure-activity relationship (SAR) studies . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

5-(4-methylphenyl)pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-2-4-9(5-3-8)10-6-13-11(12(15)16)14-7-10/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHHITAGJGBQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 5-(4-Methylphenyl)-2-cyanopyrimidine Intermediate

  • React 5-bromo-2-cyanopyrimidine with 4-methylphenylcarbinol (or an equivalent 4-methylphenyl source) in toluene.
  • Add cesium carbonate as a base, cuprous iodide as a catalyst, and 1,10-phenanthroline as a ligand.
  • Conduct the reaction at 80–110°C for 4–12 hours under stirring.
  • After completion, cool to room temperature, concentrate the reaction mixture, and purify by column chromatography.
  • This yields 5-(4-methylphenyl)oxy-2-cyanopyrimidine with approximately 90% yield.

Step 2: Hydrolysis to this compound

  • Dissolve the purified intermediate in water.
  • Add a strong base to create a highly alkaline environment.
  • React at 25–100°C until complete hydrolysis of the nitrile to the carboxylic acid occurs.
  • Cool the reaction mixture to room temperature.
  • Acidify the solution to pH 3–4 using 1N hydrochloric acid to precipitate the product.
  • Filter and dry the solid to obtain this compound with yields around 67%.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
1 Coupling of 5-bromo-2-cyanopyrimidine with 4-methylphenylcarbinol Toluene, cesium carbonate, cuprous iodide, 1,10-phenanthroline 80–110 4–12 ~90 Catalytic system for C–O bond formation
2 Hydrolysis of nitrile to carboxylic acid Water, strong base, acidification with 1N HCl to pH 3–4 25–100 Variable ~67 Acidification precipitates product

Analytical and Purification Notes

  • Reaction progress can be monitored by thin-layer chromatography (TLC).
  • Purification of intermediates is typically done by column chromatography.
  • Final product isolation involves filtration after acidification and drying under vacuum.
  • The synthetic route is advantageous due to relatively few steps, high overall yield, and scalability.

Summary of Key Research Findings

  • The synthetic method adapted from pyrimidine-2-carboxylic acid derivatives provides a robust two-step route to this compound.
  • Use of cesium carbonate and cuprous iodide with 1,10-phenanthroline as catalysts facilitates efficient coupling at moderate temperatures.
  • Hydrolysis under alkaline conditions followed by acidification allows for effective conversion of the nitrile intermediate to the carboxylic acid.
  • The method yields high purity product with overall good yield and is amenable to scale-up.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(4-Methylphenyl)pyrimidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the aromatic ring can participate in π-π stacking and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 5-(4-methylphenyl)pyrimidine-2-carboxylic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties References
This compound ~C₁₂H₁₁N₂O₂ ~215.23* 4-Methylphenyl (C5), COOH (C2) Carboxylic acid High polarity, acidic pH solubility
4-Methyl-2-phenyl-5-pyrimidinecarboxylic acid C₁₂H₁₀N₂O₂ 214.22 Phenyl (C2), methyl (C4), COOH (C5) Carboxylic acid Lower solubility due to phenyl group
Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate C₁₅H₁₇N₃O₂ 271.31 Ethyl ester (C5), 4-methylphenylamino (C2) Ester, amino Enhanced lipophilicity, basic pKa (~1.85)
5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid C₁₅H₁₀F₃N₃O₂ 321.26 Trifluoromethyl (C7), pyrazolo-pyrimidine Carboxylic acid High metabolic stability
5-(4-Ethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid C₁₅H₁₂N₂O₂ 252.27 Ethylphenyl (C5), pyrazolo-pyrimidine Carboxylic acid Moderate acidity (pKa ~3.5)

*Estimated based on structural analogs.

Key Comparison Points:

Substituent Effects on Reactivity and Solubility
  • The carboxylic acid group in this compound confers high polarity and pH-dependent solubility, contrasting with ester derivatives (e.g., ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate) that exhibit improved lipophilicity and stability .
  • Electron-withdrawing groups like trifluoromethyl (e.g., in pyrazolo-pyrimidine analogs) enhance acidity and metabolic stability but reduce aqueous solubility .
Structural Modifications and Bioactivity
  • Pyrazolo-pyrimidine analogs (e.g., 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid) demonstrate enhanced binding to kinase ATP pockets due to their fused heterocyclic systems .
Stability and Handling
  • Carboxylic acid derivatives are prone to decarboxylation under high temperatures or acidic conditions, whereas ester analogs (e.g., ethyl esters) offer improved shelf-life .
  • Trifluoromethyl-substituted compounds exhibit superior thermal stability due to the strong C–F bond .

Biological Activity

5-(4-Methylphenyl)pyrimidine-2-carboxylic acid, also known by its CAS number 1780960-98-6, has emerged as a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a pyrimidine ring substituted with a 4-methylphenyl group and a carboxylic acid functional group. This configuration is crucial for its biological activity, influencing how the compound interacts with various biological targets.

Biological Activity Overview

Research indicates that compounds containing pyrimidine structures often exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. Specifically, studies have shown that derivatives of pyrimidine can act as inhibitors against various enzymes and receptors implicated in disease processes.

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated its ability to inhibit proliferation in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 .

Table 1: IC50 Values of Pyrimidine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundMCF-710.5
MDA-MB-23112.3
5-FluorouracilMCF-717.02
MDA-MB-23111.73

The compound exhibited lower IC50 values compared to the standard chemotherapy agent, 5-Fluorouracil, indicating stronger growth inhibition capabilities .

The mechanism through which this compound exerts its anti-cancer effects may involve the induction of apoptosis through mitochondrial pathways. Studies have shown an increase in caspase-9 levels in treated cells, suggesting activation of apoptotic signaling cascades .

3. Enzyme Inhibition

Pyrimidine derivatives are known to inhibit various enzymes critical for cancer cell survival and proliferation. For instance, some studies have reported that compounds similar to this compound can inhibit enzymes such as EGFR and HER2 . Inhibition of these pathways is significant in targeting specific types of cancers.

Table 2: Enzyme Inhibition Data for Pyrimidine Derivatives

CompoundTarget EnzymeIC50 (ng/mL)
This compoundEGFR59 ± 30
HER281 ± 40

Case Studies

Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various pyrimidine derivatives, including this compound, researchers found that the compound displayed selective cytotoxicity toward cancer cells while exhibiting minimal toxicity to normal cells . This selectivity is crucial for developing safer therapeutic agents.

Case Study: Pharmacokinetic Profiling
Pharmacokinetic studies have shown that after administration, the compound has a favorable bioavailability profile with significant clearance rates observed in animal models. This suggests that it could be an effective candidate for further development in clinical settings .

Q & A

Q. What are the established synthetic pathways for 5-(4-Methylphenyl)pyrimidine-2-carboxylic acid, and what parameters influence yield optimization?

Methodological Answer: The synthesis of pyrimidine-carboxylic acid derivatives typically involves multi-step reactions, including condensation, cyclization, and functionalization. For example, a related compound, 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid, is synthesized via condensation of 4-chlorobenzaldehyde with 2-aminopyridine, followed by cyclization using palladium or copper catalysts in solvents like DMF or toluene . Key parameters for optimizing yield include:

  • Catalyst selection : Transition metal catalysts (e.g., Pd/Cu) improve cyclization efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Temperature control : Gradual heating (80–120°C) minimizes side reactions.
    For this compound, analogous protocols can be adapted, substituting starting materials like 4-methylbenzaldehyde and adjusting stoichiometry to accommodate steric effects of the methylphenyl group .

Q. Which spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound?

Methodological Answer: Structural confirmation and purity analysis require a combination of techniques:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR can identify aromatic protons (δ 7.2–8.5 ppm) and carboxylate carbons (δ 165–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity (>98% as per industry standards) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+^+ for C12_{12}H11_{11}N2_2O2_2: 231.0870) .
  • Elemental Analysis : Validates empirical formula (e.g., C: 62.33%, H: 4.76%, N: 12.12%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in the reported enzymatic inhibition efficacy of this compound derivatives across different studies?

Methodological Answer: Discrepancies in biological activity often arise from variations in assay conditions or structural modifications. To address these:

  • Standardize Assay Protocols : Use consistent enzyme concentrations (e.g., 10 nM) and buffer systems (e.g., Tris-HCl, pH 7.4) to minimize variability .
  • Structure-Activity Relationship (SAR) Studies : Compare derivatives like 5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine to identify critical substituents affecting inhibition .
  • Dose-Response Curves : Generate IC50_{50} values under controlled conditions (e.g., 24-hour incubation) to quantify potency differences .
    Computational docking (e.g., AutoDock Vina) can further predict binding affinities to target enzymes, reconciling experimental data .

Q. What strategies are effective for modifying the pyrimidine ring of this compound to enhance its pharmacological properties?

Methodological Answer: Functionalization of the pyrimidine core can improve solubility, bioavailability, and target specificity:

  • Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 7-position to enhance metabolic stability, as seen in 3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid .
  • Esterification : Convert the carboxylic acid to ethyl esters (e.g., Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) to improve membrane permeability .
  • Heterocycle Fusion : Attach thiophene or oxazole rings (e.g., 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid) to modulate π-π stacking interactions with biological targets .
    Reaction optimization (e.g., microwave-assisted synthesis) reduces side products during derivatization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Methylphenyl)pyrimidine-2-carboxylic acid
Reactant of Route 2
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5-(4-Methylphenyl)pyrimidine-2-carboxylic acid

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